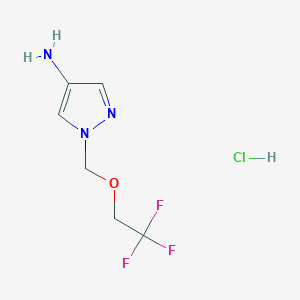

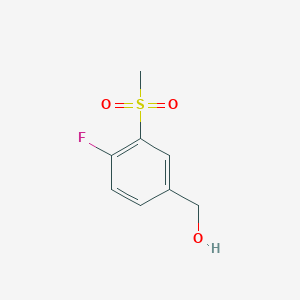

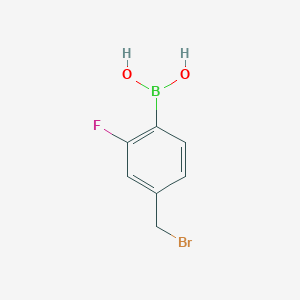

4-(Bromomethyl)-2-fluorobenzeneboronic acid

Vue d'ensemble

Description

4-(Bromomethyl)-2-fluorobenzeneboronic acid is a compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related aryl boronic acids and their subsequent transformations into aryl halides are discussed . Additionally, the use of bromomethyl groups in fluorescence reagents for carboxylic acids is described , and the photoreduction of bromonitrobenzene is studied . These papers suggest that the compound of interest may be used in similar synthetic and analytical applications.

Synthesis Analysis

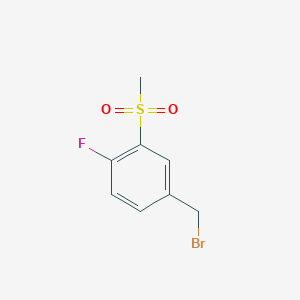

The synthesis of related compounds involves the transformation of aryl boronic acids into aryl halides using halodeboronation reactions . This process is catalyzed by sodium methoxide and uses 1,3-dihalo-5,5-dimethylhydantoin as a halogen source. The synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally similar to the one of interest, has been reported using a practical method involving bromination of 2-fluoroaniline . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of similar compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, has been confirmed using NMR and GC/MS techniques . These analytical methods could be employed to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromomethyl groups in the presence of carboxylic acids has been studied, showing that they can react to form ester derivatives . Additionally, the photoreduction of bromonitrobenzene has been investigated, indicating that bromo compounds can undergo photochemical reactions . These studies suggest that this compound may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of related bromomethyl compounds, such as their reactivity with carboxylic acids and their behavior under photoreduction conditions , provide some indication of the properties that could be expected for the compound of interest. The synthesis of similar compounds, such as 2-fluoro-4-bromobiphenyl, suggests that the compound may be stable under certain synthetic conditions .

Applications De Recherche Scientifique

Synthesis of Key Intermediates

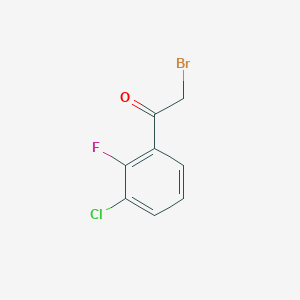

4-(Bromomethyl)-2-fluorobenzeneboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, can be synthesized using a cross-coupling reaction involving 2-fluoro-4-bromoiodobenzene and phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).

Development of Novel Electrolyte Additives

In the field of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to this compound, has been studied as a bi-functional electrolyte additive. This additive can polymerize to form a protective film and lower the flammability of the electrolyte, thus enhancing the thermal stability of the batteries (Zhang, 2014).

Synthesis of Fluorinated Benzene Derivatives

The synthesis of fluorinated benzene derivatives, such as 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene, has been explored. These compounds are synthesized from precursors like dimethylbenzenamine and p-xylene through processes involving diazotization and bromination, highlighting the versatility of this compound in synthesizing structurally varied compounds (Guo, 2009; Song, 2007).

Advanced Applications in Analytical Chemistry

In analytical chemistry, compounds like 4-bromomethyl-7methoxycoumarin and 4-bromomethyl-7-acetoxycoumarin have been developed for determining carboxylic acids using high-performance liquid chromatography (HPLC). These compounds, which are related to this compound, allow the determination of acids at very low levels, demonstrating the compound's utility in sensitive analytical techniques (Yamaguchi et al., 1985; Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the this compound in this case) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound’s success in the sm coupling reaction is due to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This bond formation is a crucial step in many organic synthesis processes .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It’s also environmentally benign, making it a preferred choice for reactions under specific SM coupling conditions .

Propriétés

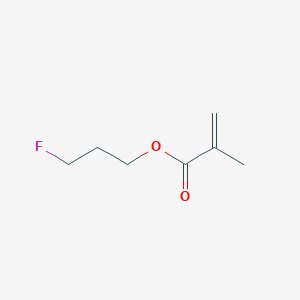

IUPAC Name |

[4-(bromomethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKOGRPSKARZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CBr)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247289 | |

| Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331945-16-4 | |

| Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)